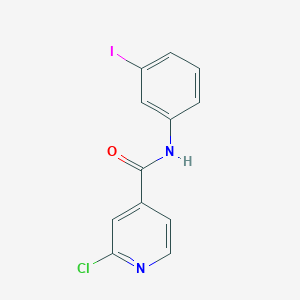
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₁₂H₈ClIN₂O and a molecular weight of 358.562 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and an iodophenyl group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 3-iodoaniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K₃PO₄).
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced amine derivatives.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular functions and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(3-bromophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(3-methylphenyl)pyridine-4-carboxamide
Uniqueness
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide is unique due to the presence of both chloro and iodo substituents, which confer distinct chemical reactivity and biological activity. The iodo group, in particular, enhances the compound’s ability to participate in coupling reactions and increases its binding affinity to biological targets .
Eigenschaften
CAS-Nummer |
914397-34-5 |
|---|---|
Molekularformel |
C12H8ClIN2O |
Molekulargewicht |
358.56 g/mol |
IUPAC-Name |
2-chloro-N-(3-iodophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H8ClIN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17) |
InChI-Schlüssel |
MGVDCIZKQKXNQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



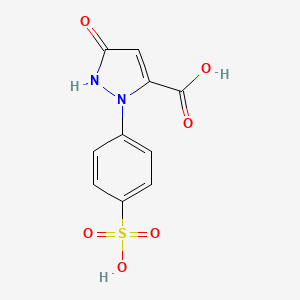
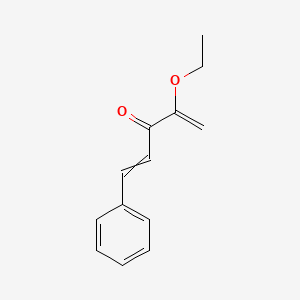
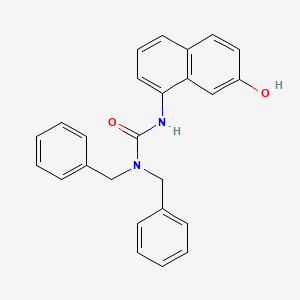
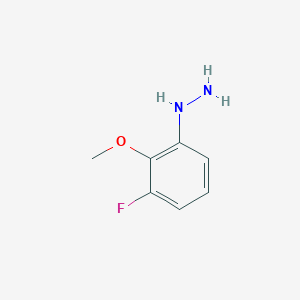

![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)
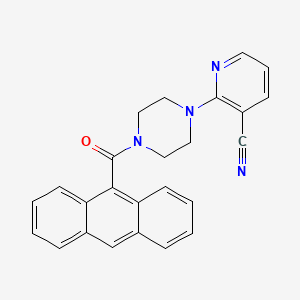


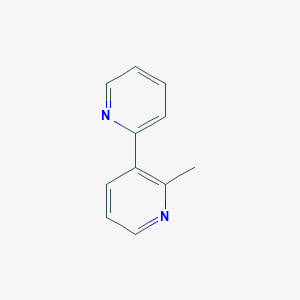
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
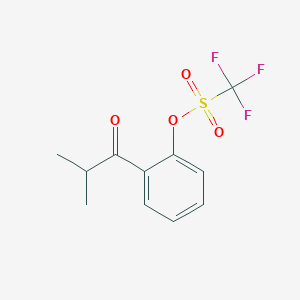
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
